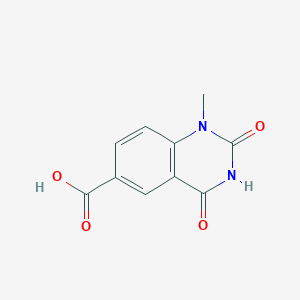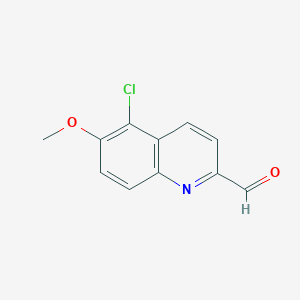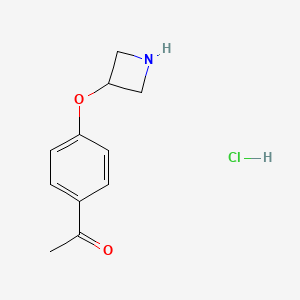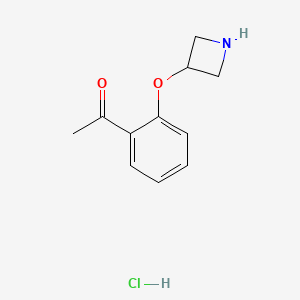![molecular formula C12H10N4O B11881332 2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one CAS No. 107640-95-9](/img/structure/B11881332.png)
2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and kinase inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyrazole with benzyl isocyanate under reflux conditions in a suitable solvent like ethanol . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyrimidine structure.
Industrial Production Methods
This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyrimidines.
Scientific Research Applications
2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly targeting CDK2 and Src kinases.
Mechanism of Action
The mechanism of action of 2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one involves its interaction with specific molecular targets:
Kinase Inhibition: The compound inhibits kinases such as CDK2 and Src by binding to their active sites, thereby blocking their activity.
Molecular Pathways: Inhibition of CDK2 affects the cell cycle, while inhibition of Src kinase impacts cell proliferation, survival, and migration.
Comparison with Similar Compounds
2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one can be compared with other pyrazolopyrimidine derivatives:
Properties
CAS No. |
107640-95-9 |
|---|---|
Molecular Formula |
C12H10N4O |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-benzyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H10N4O/c17-12-10-7-16(15-11(10)13-8-14-12)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,15,17) |
InChI Key |
PVDBERHBFRIAEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=O)NC=NC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[Ethyl(methyl)silanediyl]dimethanediyl dicarbamate](/img/structure/B11881333.png)



